molecular formula C14H22BrNO2S B3981281 4-bromo-N-(1,5-dimethylhexyl)benzenesulfonamide

4-bromo-N-(1,5-dimethylhexyl)benzenesulfonamide

Cat. No. B3981281
M. Wt: 348.30 g/mol
InChI Key: BPSZFGAEMBGRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1,5-dimethylhexyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a reagent in organic synthesis and has demonstrated promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,5-dimethylhexyl)benzenesulfonamide is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, specifically in the formation of sulfonamides. The compound may also act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that the compound is not intended for human consumption and should only be used in laboratory settings. The compound may have toxic effects if ingested or inhaled and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(1,5-dimethylhexyl)benzenesulfonamide in lab experiments is its high purity and yield. The compound is easy to synthesize and can be produced in large quantities. Additionally, the compound has demonstrated promising results in various scientific studies, making it a valuable tool in research. However, one of the limitations of using the compound is its potential toxicity. The compound should be handled with care and should only be used in a well-ventilated laboratory setting.

Future Directions

For research may focus on the development of new synthetic methods and the synthesis of biologically active compounds.

Scientific Research Applications

4-bromo-N-(1,5-dimethylhexyl)benzenesulfonamide has shown potential in various scientific research applications. It has been used as a reagent in organic synthesis, specifically in the preparation of sulfonamides. The compound has also been used as a ligand in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. Additionally, the compound has been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases.

properties

IUPAC Name

4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2S/c1-11(2)5-4-6-12(3)16-19(17,18)14-9-7-13(15)8-10-14/h7-12,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSZFGAEMBGRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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